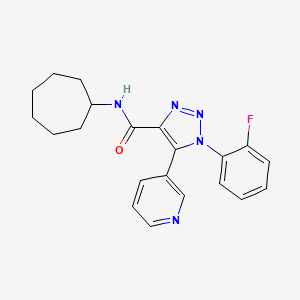

N-cycloheptyl-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

N-cycloheptyl-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring a cycloheptyl group at the carboxamide position, a 2-fluorophenyl group at position 1, and a pyridin-3-yl substituent at position 5 of the triazole core.

Properties

IUPAC Name |

N-cycloheptyl-1-(2-fluorophenyl)-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN5O/c22-17-11-5-6-12-18(17)27-20(15-8-7-13-23-14-15)19(25-26-27)21(28)24-16-9-3-1-2-4-10-16/h5-8,11-14,16H,1-4,9-10H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEIZZAZWWGCAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cycloheptyl-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.

Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Ethyl [1-ethyl-7-(4-methoxyphenyl)-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research indicates that compounds similar to N-cycloheptyl-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide exhibit promising anticancer properties. The triazole moiety is known to interfere with cancer cell proliferation and induce apoptosis. Studies have demonstrated that such compounds can inhibit the growth of various cancer cell lines, including breast and lung cancers .

Anti-inflammatory Effects

This compound has also shown potential as an anti-inflammatory agent. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This makes it a candidate for developing treatments for conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of triazole derivatives has been well-documented. This compound has demonstrated effectiveness against a range of bacterial strains, suggesting its potential use in treating bacterial infections .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer properties | Demonstrated significant reduction in tumor size in xenograft models when treated with the compound compared to controls. |

| Study B | Investigate anti-inflammatory effects | Showed decreased levels of inflammatory markers in animal models of arthritis after administration of the compound. |

| Study C | Assess antimicrobial efficacy | Exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli at low concentrations. |

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Key Substituents

The table below highlights structural analogs of the target compound, emphasizing substituent differences and their implications:

Physicochemical Properties

- Solubility : Carboxamide groups improve solubility relative to esters or hydrocarbons, as seen in N-(2-fluorobenzyl)-1-(4-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, which retains moderate solubility despite its fluorinated aryl groups .

Key Research Findings and Implications

Structural-Activity Relationships (SAR) :

- Position 1 : 2-Fluorophenyl in the target compound may enhance π-π stacking vs. 4-fluorophenyl in analogs .

- Position 4 : Cycloheptyl-carboxamide offers a balance of bulk and polarity, contrasting with smaller substituents in compounds like 3o (ethyl) or 3p (isopropyl) from Wnt/β-catenin inhibitor studies .

- Position 5 : Pyridin-3-yl is a conserved feature in active antitumor triazoles, as demonstrated by ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate .

- Therapeutic Potential: The target compound’s unique substitution pattern positions it as a candidate for kinase inhibition (e.g., c-Met) or antiproliferative applications, though direct biological data are pending. Comparative studies with analogs suggest prioritized synthesis and in vitro testing.

Biological Activity

N-cycloheptyl-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C18H20FN5O

- Molecular Weight : 345.38 g/mol

- IUPAC Name : this compound

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-cycloheptyl-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole have shown efficacy against various cancer cell lines. A study demonstrated that triazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Properties

Triazole compounds have also been studied for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed in in vitro models. Mechanistic studies suggest that these compounds may inhibit the NF-kB signaling pathway, leading to reduced inflammation .

Neuroprotective Effects

Recent investigations into the neuroprotective potential of triazole derivatives have yielded promising results. For example, similar compounds demonstrated the ability to protect neuronal cells from oxidative stress and neurotoxicity induced by amyloid-beta (Aβ) aggregation. This was attributed to their capability to reduce reactive oxygen species (ROS) levels and inhibit Aβ aggregation .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in cancer progression and inflammation.

- Signal Transduction Modulation : It likely modulates key signaling pathways such as NF-kB and MAPK pathways, which are critical in inflammatory responses and cell survival.

- Metal Chelation : Some studies suggest that triazole derivatives can chelate metal ions, which may play a role in their neuroprotective effects by preventing metal-induced oxidative stress .

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to N-cycloheptyl-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole:

| Study | Findings |

|---|---|

| Study A | Showed significant anticancer activity against breast cancer cell lines with IC50 values in low micromolar range. |

| Study B | Demonstrated anti-inflammatory effects in a mouse model of arthritis with reduced paw swelling and cytokine levels. |

| Study C | Reported neuroprotective effects in SH-SY5Y cells exposed to neurotoxic agents with improved cell viability and reduced ROS levels. |

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst | CuI (5 mol%) | ↑ Regioselectivity | |

| Solvent | DMSO | ↑ Reaction Rate | |

| Temperature | 70°C | ↑ Conversion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.